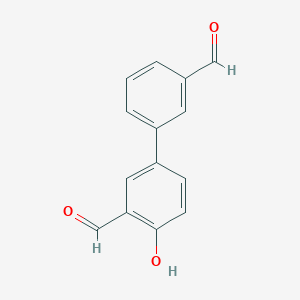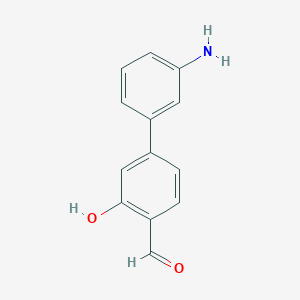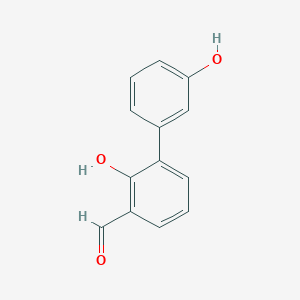
4-(3-Formylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Formylphenyl)-2-formylphenol, 95% (4-FPF) is a type of phenol, a compound consisting of a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. It is a colorless, crystalline solid with a melting point of 155-156°C. It is soluble in ethanol, methanol, and acetone, and is slightly soluble in water. 4-FPF is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers.
Mécanisme D'action
4-(3-Formylphenyl)-2-formylphenol, 95% acts as a catalyst in a variety of reactions. It can act as a Lewis acid, which is an electron-deficient species that can accept an electron pair from a Lewis base. It can also act as a Bronsted-Lowry acid, which is a proton donor. In addition, it can act as a nucleophile, which is an electron-rich species that can donate an electron pair to an electrophile.
Biochemical and Physiological Effects
4-(3-Formylphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant and can inhibit the oxidation of lipids and proteins. In addition, it has been shown to have anti-inflammatory and anti-tumorigenic properties. However, further research is needed to determine the exact biochemical and physiological effects of 4-(3-Formylphenyl)-2-formylphenol, 95%.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Formylphenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, is readily available, and has a high purity (95%). It is also easy to handle and store, and can be used in a variety of reactions. However, it can be toxic and should be handled with care. In addition, it can react with air and moisture, so it should be stored in an airtight container.
Orientations Futures
There are a number of potential future directions for research on 4-(3-Formylphenyl)-2-formylphenol, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of new materials. In addition, further research is needed to determine the exact mechanism of action of 4-(3-Formylphenyl)-2-formylphenol, 95% in various reactions. Finally, further research is needed to explore the potential toxicity of 4-(3-Formylphenyl)-2-formylphenol, 95% and to develop methods for its safe use in laboratory experiments.
Méthodes De Synthèse
4-(3-Formylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-hydroxybenzaldehyde with formic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 100°C for several hours. The product is then purified by crystallization or recrystallization.
Applications De Recherche Scientifique
4-(3-Formylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers. It has also been used in the synthesis of new materials such as polymers, and as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Propriétés
IUPAC Name |
5-(3-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQXCJVUNIEPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685049 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)-2-formylphenol | |
CAS RN |
1111132-35-4 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














